molecular formula C8H7BrCl2O B1524939 (1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol CAS No. 860439-01-6

(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol

Cat. No. B1524939
M. Wt: 269.95 g/mol
InChI Key: FAZJMFBMWUBHCS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol” is a chemical compound. It’s a derivative of “(1R)-1-(2,4-dichlorophenyl)ethanol”, which has a molecular formula of C8H8Cl2O and a molecular weight of 191.05 .

Scientific Research Applications

Chiral Intermediates in Pharmaceutical Synthesis

"(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol" serves as a crucial chiral intermediate in the synthesis of antifungal agents, such as Miconazole. A study demonstrated the use of a bacterial strain capable of biocatalysis to transform 2-chloro-1-(2,4-dichlorophenyl)ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity. This process showcased an enantioselective synthesis approach, emphasizing the importance of chiral intermediates in developing antifungal treatments (Miao et al., 2019).

Biocatalytic Processes for Chiral Synthesis

The application of biocatalytic processes in synthesizing chiral intermediates offers a green and environmentally friendly alternative to traditional chemical synthesis methods. Research into the enzymatic process for preparing chiral alcohols, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrates the potential of ketoreductase (KRED) enzymes for achieving high conversion rates and enantiomeric excess (ee) in the synthesis of chiral intermediates. This process is not only efficient but also reduces safety risks associated with chemical synthesis, making it a valuable approach for industrial applications (Guo et al., 2017).

Asymmetric Synthesis and Resolution

Efficient synthesis and resolution of chiral compounds are critical for the pharmaceutical industry, where the purity and enantiomeric excess of chiral intermediates can significantly impact the efficacy and safety of the final drug products. Studies on the asymmetric synthesis and resolution of compounds similar to "(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol" highlight the innovative approaches using whole cells and enzymes to achieve high enantiomeric purity. These methodologies provide scalable solutions for the production of chiral intermediates, essential for the development of new drugs (Hamada et al., 2001).

properties

IUPAC Name

(1R)-2-bromo-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZJMFBMWUBHCS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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